molecular formula C16H15ClN2O5S B3611831 2-[3-(acetylamino)phenoxy]-N-[(4-chlorophenyl)sulfonyl]acetamide CAS No. 717863-11-1

2-[3-(acetylamino)phenoxy]-N-[(4-chlorophenyl)sulfonyl]acetamide

Cat. No.: B3611831
CAS No.: 717863-11-1
M. Wt: 382.8 g/mol
InChI Key: PLNFTHXHHLGDFA-UHFFFAOYSA-N
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Description

2-[3-(acetylamino)phenoxy]-N-[(4-chlorophenyl)sulfonyl]acetamide is a synthetic organic compound that features both acetylamino and sulfonyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(acetylamino)phenoxy]-N-[(4-chlorophenyl)sulfonyl]acetamide typically involves a multi-step process:

    Formation of the Acetylamino Group: The starting material, 3-aminophenol, is acetylated using acetic anhydride in the presence of a base such as pyridine to form 3-(acetylamino)phenol.

    Etherification: The 3-(acetylamino)phenol is then reacted with chloroacetic acid in the presence of a base like potassium carbonate to form 2-[3-(acetylamino)phenoxy]acetic acid.

    Sulfonylation: The final step involves the reaction of 2-[3-(acetylamino)phenoxy]acetic acid with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine to yield this compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-[3-(acetylamino)phenoxy]-N-[(4-chlorophenyl)sulfonyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The acetylamino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of sulfide derivatives.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

2-[3-(acetylamino)phenoxy]-N-[(4-chlorophenyl)sulfonyl]acetamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a precursor for the synthesis of pharmaceutical compounds with potential anti-inflammatory or anticancer properties.

    Materials Science: It can be utilized in the development of novel polymers or as a building block for advanced materials.

    Biological Studies: It can serve as a probe to study enzyme interactions or as a ligand in receptor binding studies.

Mechanism of Action

The mechanism of action of 2-[3-(acetylamino)phenoxy]-N-[(4-chlorophenyl)sulfonyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The acetylamino group can form hydrogen bonds with active sites, while the sulfonyl group can participate in electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-[3-(acetylamino)phenoxy]-N-phenylacetamide: Lacks the sulfonyl group, which may result in different biological activity.

    2-[3-(acetylamino)phenoxy]-N-[(4-methylphenyl)sulfonyl]acetamide: Contains a methyl group instead of a chlorine atom, potentially altering its reactivity and interactions.

Uniqueness

2-[3-(acetylamino)phenoxy]-N-[(4-chlorophenyl)sulfonyl]acetamide is unique due to the presence of both acetylamino and sulfonyl groups, which confer distinct chemical and biological properties. The chlorine atom in the sulfonyl group can enhance its reactivity and binding affinity to certain molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(3-acetamidophenoxy)-N-(4-chlorophenyl)sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O5S/c1-11(20)18-13-3-2-4-14(9-13)24-10-16(21)19-25(22,23)15-7-5-12(17)6-8-15/h2-9H,10H2,1H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLNFTHXHHLGDFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)OCC(=O)NS(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301170714
Record name 2-[3-(Acetylamino)phenoxy]-N-[(4-chlorophenyl)sulfonyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301170714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

717863-11-1
Record name 2-[3-(Acetylamino)phenoxy]-N-[(4-chlorophenyl)sulfonyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=717863-11-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[3-(Acetylamino)phenoxy]-N-[(4-chlorophenyl)sulfonyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301170714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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